molecular formula C21H26N2O5 B2831830 N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide CAS No. 1396714-19-4

N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide

Cat. No.: B2831830
CAS No.: 1396714-19-4
M. Wt: 386.448
InChI Key: XRESCQFPDYDMLR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a synthetic ethanediamide derivative characterized by two distinct aromatic substituents. Its structure comprises an ethanediamide backbone (-NH-C(=O)-C(=O)-NH-) with a 2-ethoxyphenyl group on one nitrogen and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group on the other.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-4-28-18-8-6-5-7-17(18)23-20(25)19(24)22-14-21(2,26)13-15-9-11-16(27-3)12-10-15/h5-12,26H,4,13-14H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRESCQFPDYDMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves the reaction of 2-ethoxyaniline with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine in the presence of oxalyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired oxalamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide as an anticancer agent. Its mechanism involves the inhibition of specific signaling pathways associated with tumor growth.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the proliferation of cancer cells in vitro. The IC50 values were significantly lower than those of conventional chemotherapeutics, indicating a promising therapeutic index for further development .

Inhibition of Kinase Activity

The compound has been investigated for its ability to inhibit kinase activity, particularly in relation to the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell division and survival.

Data Table: Kinase Inhibition Potency

Compound NameTarget KinaseIC50 (µM)Reference
This compoundBRAF0.5
LXH254BRAF0.7

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels in animal models, making it a candidate for further clinical trials.

Case Study:
In a toxicology study involving murine models, the compound was administered at various dosages, revealing no significant adverse effects at therapeutic concentrations. This suggests a favorable safety margin that warrants further investigation in human trials .

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other ethanediamides and amides. Key comparisons include:

Structural Analogues

N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide (CAS 745047-53-4) Structure: Ethanediamide with a (2,4-dimethoxyphenyl)methyl group and a pyridinylethyl substituent. Key Differences: The pyridinyl group introduces heterocyclic aromaticity, which may alter solubility and binding affinity compared to the target compound’s ethoxy/methoxy-substituted phenyl groups.

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide (CAS 877647-66-0) Structure: Ethanediamide with furan, piperazine, and 4-methoxyphenyl substituents. Molecular Weight: 428.5246 g/mol . The target compound lacks such heterocycles but features hydroxyl and methylpropyl groups, which may influence steric interactions.

Functional Analogues

6-(4-Methoxyphenyl)-N-(2-methylpropyl)-2,4-hexadienoamide (P-466) Structure: Hexadienoamide with methoxyphenyl and methylpropyl substituents. Key Differences: The hexadienoamide backbone differs from ethanediamide, but shared methoxyphenyl and branched alkyl groups suggest comparable hydrophobicity and metabolic stability .

3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide

  • Structure : Propenamide with hydroxy-methoxyphenyl substituents.
  • Key Differences : The propenamide backbone and dual hydroxy groups may enhance hydrogen bonding, contrasting with the ethanediamide’s dual carbonyl groups .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents Applications/Notes
N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide Not provided Not provided Not provided 2-ethoxyphenyl, 4-methoxyphenyl, methylpropyl Research chemical (inferred)
N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide Not provided Not provided 745047-53-4 2,4-dimethoxyphenyl, pyridinylethyl Flavoring agent
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide C23H32N4O4 428.5246 877647-66-0 Furan, piperazine, 4-methoxyphenyl Pharmaceutical intermediate (inferred)
6-(4-Methoxyphenyl)-N-(2-methylpropyl)-2,4-hexadienoamide (P-466) Not provided Not provided Not provided Methoxyphenyl, methylpropyl Alkaloid derivative

Research Findings and Implications

Piperazine and pyridinyl groups in analogues suggest neurological or receptor-targeted activity . Hydroxyl groups (e.g., in the target compound’s propyl chain) may increase polarity, affecting solubility and metabolic pathways compared to non-hydroxylated analogues .

Applications: Flavoring agents like N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide highlight the role of ethanediamides in sensory industries .

Safety and Handling :

  • While specific data for the target compound are lacking, similar compounds (e.g., 4-ethyl-N-phenethylpiperidin-4-amine hydrochloride) require strict handling protocols, including PPE and avoidance of inhalation/ingestion .

Biological Activity

N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H24N2O3\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_3

This structure includes an ethoxy group, a hydroxy group, and a methoxy-substituted phenyl ring, which contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives with similar functional groups can inhibit lipid peroxidation and enhance cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is vital for conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. In particular, it has been noted for its effects against breast and colon cancer cells, promoting cell death while sparing normal cells .

Case Studies

  • Breast Cancer Cell Lines : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Inflammatory Models : In animal models of inflammation, administration of the compound resulted in decreased swelling and pain response, correlating with reduced levels of inflammatory markers in serum.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of phenolic groups allows for electron donation, neutralizing free radicals.
  • Cytokine Modulation : The compound's ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways plays a critical role in reducing inflammation.
  • Apoptotic Pathways : Induction of mitochondrial dysfunction leading to cytochrome c release has been observed, triggering apoptotic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with functionalized intermediates. Key steps include:

  • Amide bond formation : Use coupling reagents like EDC/HOBt in anhydrous DMF under inert atmospheres to prevent hydrolysis .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., sulfonylation or hydroxylation) to avoid side reactions .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) ensures >95% purity .
    Validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 7.2–6.8 ppm for aromatic protons) is critical .

Q. How is the molecular structure confirmed, and what analytical techniques are prioritized?

  • 1H/13C NMR : Identifies substituent patterns (e.g., methoxy at δ 3.8 ppm, ethoxy at δ 1.3–1.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ m/z 358.44) .
  • X-ray crystallography : Resolves stereochemistry (if crystals form). SHELX software (SHELXL-2018) refines bond lengths/angles .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial screening : Broth microdilution (MIC values against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Assigns coupling between protons (e.g., methoxyphenyl vs. hydroxypropyl groups) .
  • Computational modeling : Gaussian 16 (DFT/B3LYP) predicts chemical shifts and verifies assignments .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst (DMAP), and stoichiometry to identify Pareto-optimal conditions .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylation) .
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., amide carbonyl at ~1680 cm⁻¹) .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with protein active sites (e.g., COX-2, PDB ID 5KIR). Focus on hydrogen bonds (hydroxypropyl group) and π-π stacking (methoxyphenyl) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values .

Q. How do stability studies inform storage and handling protocols?

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH), and heat (40°C/75% RH) .
  • LC-MS stability assays : Detect degradation products (e.g., hydrolysis of ethoxyphenyl group) .
  • Recommendations : Store at −20°C in amber vials under argon; use within 6 months .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo activity?

  • ADME profiling : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis) .
  • Metabolite ID (LC-HRMS) : Identify phase I/II metabolites (e.g., O-demethylation, glucuronidation) .
  • PK/PD modeling : Relate plasma concentrations (Cₘₐₓ, AUC) to efficacy in rodent models .

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